(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Catalog No.
S808232
CAS No.
875551-59-0
M.F
C10H20N2O3
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

CAS Number

875551-59-0

Product Name

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

IUPAC Name

tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1

InChI Key

IYHJNCQAADULQE-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NCC1CNCCO1

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCO1

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CNCCO1

Protecting Groups in Organic Synthesis

In organic chemistry, protecting groups are introduced to temporarily block functional groups while performing reactions on other parts of the molecule. This allows for selective modification and prevents unwanted side reactions. tert-Butyl (Boc) is a common protecting group for amines because it is stable under a variety of reaction conditions and can be easily removed under acidic conditions. PubChem, tert-Butyl protecting group

(S)-Boc-aminomethylmorpholine as an Amine Protecting Group

(S)-Boc-aminomethylmorpholine is the Boc-protected derivative of (S)-aminomethylmorpholine. By introducing the Boc group, the amine functionality is masked, allowing further chemical modifications on the molecule without affecting the amine group. Once the desired modifications are complete, the Boc group can be selectively removed to regenerate the free amine. This property makes (S)-Boc-aminomethylmorpholine a valuable tool for synthesizing complex molecules containing amine functionalities.

Here are some examples of scientific research where (S)-Boc-aminomethylmorpholine is used as a protecting group:

  • Synthesis of chiral pharmaceuticals Chirality, 2011
  • Preparation of peptide building blocks Journal of Peptide Science, 2005:
  • Development of new catalysts Chemical Communications, 2010

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chemical compound with the molecular formula C10H20N2O3C_{10}H_{20}N_{2}O_{3} and a molecular weight of 216.28 g/mol. It features a tert-butyl group attached to a morpholin-2-ylmethyl carbamate moiety, which contributes to its unique properties and potential applications in various fields such as medicinal chemistry and organic synthesis. The compound is characterized by its chirality, specifically the (S)-enantiomer, which can influence its biological activity and interactions with biological targets .

Typical of carbamates, including:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of morpholine and tert-butyl alcohol.
  • Transesterification: It can react with alcohols to form different esters, which can be useful in synthetic organic chemistry.
  • Nucleophilic Substitution: The carbamate group can be a site for nucleophilic attack, allowing for the introduction of various substituents.

These reactions make it a versatile intermediate in organic synthesis .

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate exhibits notable biological activities, particularly in the context of medicinal chemistry. It has been studied for its potential as an inhibitor of specific enzymes and receptors. The morpholine ring is known to enhance solubility and bioavailability, making this compound a candidate for further pharmacological studies. Its chirality may also affect its interaction with biological targets, suggesting that the (S)-enantiomer could have distinct pharmacodynamic properties compared to its (R)-counterpart .

The synthesis of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate typically involves:

  • Formation of Morpholine Derivative: Starting from morpholine, it can be reacted with suitable alkylating agents to form the morpholin-2-ylmethyl moiety.
  • Carbamate Formation: The morpholine derivative is then treated with tert-butyl chloroformate or another suitable carbamoylating agent to yield the final product.
  • Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography on chiral stationary phases may be employed to isolate the (S)-enantiomer.

These methods highlight the compound's accessibility for research and industrial applications .

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate has several applications:

  • Medicinal Chemistry: Its potential as a pharmaceutical agent makes it valuable in drug discovery and development.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex molecules due to its reactive functional groups.
  • Research Tool: The compound is utilized in biochemical assays to study enzyme kinetics and receptor interactions .

Studies on the interactions of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate with biological macromolecules are essential for understanding its mechanism of action. Preliminary data suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. Further investigation through techniques such as surface plasmon resonance or nuclear magnetic resonance could elucidate these interactions more clearly .

Several compounds share structural similarities with (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate:

Compound NameStructure CharacteristicsUnique Features
Tert-butyl carbamateSimple carbamate structureNon-chiral, less specific activity
Morpholine carbamateContains morpholine but no tert-butylMore polar, different pharmacokinetics
N-(tert-butoxycarbonyl)morpholineSimilar backbone but different groupsDifferent reactivity and stability

The uniqueness of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate lies in its specific chirality and combination of functional groups, which may confer distinct biological activities that are not present in its analogs .

This compound exemplifies the importance of structural nuances in determining chemical behavior and biological activity, making it an interesting subject for further study in both academic and industrial contexts.

XLogP3

0.2

Dates

Modify: 2023-08-16

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